![molecular formula C11H16NO5P B084733 Ethyl p-nitrophenyl isopropylphosphonate CAS No. 13538-10-8](/img/structure/B84733.png)
Ethyl p-nitrophenyl isopropylphosphonate
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Overview
Description
Ethyl p-nitrophenyl isopropylphosphonate, commonly known as ENPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENPP is a phosphonate compound that has a nitro group attached to a phenyl ring, and an ethyl and isopropyl group attached to the phosphorus atom.
Mechanism of Action
ENPP is a phosphonate compound that inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. Inhibition of acetylcholinesterase is the mechanism of action of many nerve agents, which makes ENPP a useful model compound for the study of nerve agent toxicity and the development of nerve agent antidotes.
Biochemical and Physiological Effects
ENPP has been shown to have a range of biochemical and physiological effects. Inhibition of acetylcholinesterase by ENPP leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This can lead to a range of symptoms, including muscle twitching, convulsions, and respiratory failure. In addition, ENPP has been shown to have cytotoxic effects on various cell lines, including cancer cells.
Advantages and Limitations for Lab Experiments
ENPP has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be synthesized in large quantities. Additionally, ENPP is a useful model compound for the study of nerve agent toxicity and the development of nerve agent antidotes. However, ENPP has some limitations as well. It is highly toxic and must be handled with care. Additionally, its use in lab experiments is limited by its potential for environmental contamination and its potential to cause harm to researchers.
Future Directions
For research on ENPP include the development of sensors for the detection of organophosphate compounds and the synthesis of ENPP derivatives with improved cytotoxicity against cancer cells.
Synthesis Methods
ENPP can be synthesized through the reaction of p-nitrophenol with diethyl phosphite and isopropyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through an esterification process, resulting in the formation of ENPP as a yellow crystalline solid. The purity of the synthesized ENPP can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
ENPP has been extensively studied for its potential applications in scientific research. It has been used as a substrate for the detection of organophosphate hydrolase activity, an enzyme that degrades organophosphate compounds. ENPP has also been used as a model compound for the study of nerve agent toxicity and the development of nerve agent antidotes. Additionally, ENPP has been used as a precursor for the synthesis of other phosphonate compounds, such as phosphonic acid esters and phosphonate diesters.
properties
CAS RN |
13538-10-8 |
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Product Name |
Ethyl p-nitrophenyl isopropylphosphonate |
Molecular Formula |
C11H16NO5P |
Molecular Weight |
273.22 g/mol |
IUPAC Name |
1-[ethoxy(propan-2-yl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C11H16NO5P/c1-4-16-18(15,9(2)3)17-11-7-5-10(6-8-11)12(13)14/h5-9H,4H2,1-3H3 |
InChI Key |
LRKIJHNJIXGRCI-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOP(=O)(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
synonyms |
Isopropylphosphonic acid ethyl p-nitrophenyl ester |
Origin of Product |
United States |
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